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molecular formula C6H5F2NO2 B8401503 3,4-difluoro-5-methyl-1H-pyrrole-2-carboxylic acid

3,4-difluoro-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B8401503
M. Wt: 161.11 g/mol
InChI Key: CMEVZDXFHLTJIQ-UHFFFAOYSA-N
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Patent
US08399489B2

Procedure details

2,2,2-Trichloro-1-(3,4-difluoro-5-methyl-1H-pyrrol-2-yl)ethanone (Intermediate 80; 1.03 g) was added to an aqueous solution of NaOH (18 ml) at 0° C. under N2. The mixture was stirred at room temperature for a further 2 h, cooled to 0° C. and acidified with HCl to ˜pH 2. A brown precipitate of product was collected by filtration. The crude product was purified by column chromatography on silica gel elution with EtOAc/hexanes (1:1). Trituration with DCM (1 ml)/pentane (6 ml) gave the title compound as a pale brown solid (306 mg). M.p. 140° C. (dec.). MS (ES) MH+: 160, 161 for C6H5F2NO2; NMR (CDCl3): 2.15 (s, 3H), 11.5 (s, 1H), 12.8 (brs, 1H).
Name
2,2,2-Trichloro-1-(3,4-difluoro-5-methyl-1H-pyrrol-2-yl)ethanone
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Intermediate 80
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC(Cl)(Cl)[C:3]([C:5]1[NH:6][C:7]([CH3:12])=[C:8]([F:11])[C:9]=1[F:10])=[O:4].[OH-:15].[Na+].Cl>>[F:10][C:9]1[C:8]([F:11])=[C:7]([CH3:12])[NH:6][C:5]=1[C:3]([OH:4])=[O:15] |f:1.2|

Inputs

Step One
Name
2,2,2-Trichloro-1-(3,4-difluoro-5-methyl-1H-pyrrol-2-yl)ethanone
Quantity
1.03 g
Type
reactant
Smiles
ClC(C(=O)C=1NC(=C(C1F)F)C)(Cl)Cl
Name
Intermediate 80
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)C=1NC(=C(C1F)F)C)(Cl)Cl
Name
Quantity
18 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for a further 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
A brown precipitate of product was collected by filtration
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel elution with EtOAc/hexanes (1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(NC(=C1F)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 306 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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